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A comprehensive analysis of experimental data reveals Gallium Nitride's (GaN) superior
radiation hardness compared to Silicon (Si) and Silicon Carbide (SiC), positioning it as a robust
candidate for applications in harsh radiation environments such as space, avionics, and
nuclear power systems. While SiC also offers significant advantages over Si, GaN consistently
demonstrates a higher tolerance to multiple forms of radiation-induced damage.

Gallium Nitride's inherent material properties, including its wide bandgap and high atomic
bond strength, contribute to its remarkable resilience against radiation.[1][2] Experimental
studies consistently show that GaN devices can withstand significantly higher levels of total
ionizing dose (TID) and displacement damage dose (DDD) before performance degradation
compared to their Si and even SiC counterparts.[3] However, like other wide-bandgap
semiconductors, GaN is not immune to single-event effects (SEEs), which remain a critical
consideration for high-reliability applications.[4][5]

Comparative Analysis of Radiation Hardness

To provide a clear comparison, the radiation hardness of GaN, SiC, and Si is evaluated based
on three primary mechanisms of radiation damage: Total lonizing Dose (TID), Displacement
Damage Dose (DDD), and Single-Event Effects (SEES).[2]

Total lonizing Dose (TID)

TID refers to the cumulative damage caused by ionizing radiation, which creates electron-hole
pairs in insulating layers, leading to trapped charge and degradation of device performance.
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This is a particularly critical parameter for metal-oxide-semiconductor (MOS) devices.

Semiconducto
r

Device Type

Radiation
Source

Key Findings

TID Tolerance

GaN

p-GaN HEMT

Gamma-ray

< 18% threshold
voltage shift.[5]

High

GaN

Cascode (GaN
HEMT + Si
MOSFET)

Gamma-ray

Threshold
voltage shifts to
negative values
at 500 krad(Si) in
radiation-
hardened

versions.[5]

Moderate to High

SiC

Planar MOSFET

Gamma-ray / X-

ray

Can be robust up
to 100 krad(Si),
with significant
changes above
300 krad(Si).[5]

Moderate to High

SiC

Trench MOSFET

X-ray

Shows significant
TID-induced
degradation at
doses as low as
10 krad(SiO2).[6]

Low to Moderate

Si

MOSFET

Gamma-ray

SOl MOSFETs
are generally
more vulnerable
to TID effects
than bulk Si.[7]
Hardening
technigues can
improve

tolerance.[8]

Low to Moderate

Displacement Damage Dose (DDD)
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DDD is caused by energetic particles displacing atoms from their lattice sites, creating defects
that degrade material properties like carrier mobility and lifetime.

Relative DDD

Semiconductor Radiation Source Key Findings
Hardness

Estimated to be 1-2
orders of magnitude
GaN Protons, Neutrons less susceptible to Very High
displacement damage
than Si.[3]

Also estimated to be
1-2 orders of
magnitude less
susceptible to
SiC Protons, Neutrons displacement damage  High
than Si.[3] Si diodes
degrade ~4.6 times
faster than SiC
diodes.[9]

Serves as the
Si Protons, Neutrons baseline for Low

comparison.[3]

Single-Event Effects (SEES)

SEEs are caused by a single energetic particle traversing the semiconductor, which can lead to
transient effects or catastrophic failure modes like Single-Event Burnout (SEB) and Single-
Event Gate Rupture (SEGR).
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Semiconductor Device Type Key Findings SEE Susceptibility

Susceptible to SEB,

often at drain-source

voltages significantly )
GaN Power HEMT Moderate to High

below the rated

breakdown voltage.

[10]

Also susceptible to
SiC Power MOSFET SEB at voltages below  Moderate to High

their rated values.[4]

Susceptibility to SEB
is a known issue,

Si Power MOSFET ) o Moderate to High
particularly in high-

voltage devices.

Experimental Methodologies

The assessment of radiation hardness relies on standardized experimental protocols to ensure
comparable and reliable data.

Total lonizing Dose (TID) Testing

TID testing is typically performed using a Cobalt-60 (6°Co) gamma-ray source or an X-ray
source. The device under test (DUT) is exposed to a specified total dose of radiation, often at
different dose rates. Key parameters like threshold voltage, leakage current, and
transconductance are measured before, during (in-situ), and after irradiation. Standardized test
methods such as MIL-STD-883 TM 1019 and ESCC 22900-5 are often followed to ensure
consistency. The total dose is measured in rad(material) or Gray (Gy(material)).

Displacement Damage Dose (DDD) Testing

DDD testing involves irradiating the semiconductor material or device with energetic particles
such as protons or neutrons from a particle accelerator or a nuclear reactor. The particle
fluence (particles/cm?) and energy are critical parameters. The degradation of material and
device properties, such as carrier concentration, mobility, and device gain, is measured as a
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function of fluence. The concept of Non-lonizing Energy Loss (NIEL) is used to normalize the
damage caused by different particles and energies.

Single-Event Effects (SEE) Testing

SEE testing is conducted at heavy-ion accelerator facilities. The DUT is exposed to a beam of
ions with a known Linear Energy Transfer (LET), which is a measure of the energy deposited
per unit length. The cross-section for a specific SEE (e.g., SEB, SEGR) is measured as a
function of the ion's LET and the device's operating conditions (e.g., applied voltage). The
experimental setup is designed to detect and characterize the specific failure modes.

Mechanisms of Radiation Damage and Device
Failure

The interaction of radiation with semiconductor materials initiates a cascade of events that can
lead to performance degradation or catastrophic failure.

Radiation Damage Pathway in Semiconductors

Experimental Workflow for Assessing Radiation
Hardness

A systematic approach is crucial for accurately assessing the radiation hardness of a
semiconductor device.

Semiconductor Radiation Hardness Assessment Workflow

In conclusion, the available experimental data strongly supports the superior radiation
hardness of GaN-based semiconductors compared to Si and SiC, particularly in terms of
resistance to total ionizing dose and displacement damage. This makes GaN an enabling
technology for future electronic systems that must operate reliably in the most demanding
radiation environments. However, the susceptibility of GaN devices to single-event effects
necessitates careful consideration in circuit design and system-level mitigation strategies.
Further research and standardized testing will continue to refine the understanding of radiation
effects in these advanced materials and guide the development of even more robust devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1216216?utm_src=pdf-custom-synthesis
https://csmantech.org/wp-content/uploads/2023/06/12.4.2023-CS_MANTECH-Full-Paper_edited.pdf
https://colab.ws/articles/10.1116%2F6.0002628
https://colab.ws/articles/10.1116%2F6.0002628
https://pubs.aip.org/avs/jvb/article/41/3/030802/2884489/Radiation-damage-in-GaN-AlGaN-and-SiC-electronic
https://pure.psu.edu/en/publications/radiation-damage-in-ganalgan-and-sic-electronic-and-photonic-devi/
https://nepp.nasa.gov/docs/tasks/281-Wide-Bandgap-Reliability-and-Application-Guidelines/NEPP-CP-2020-Lauenstein-NSREC-Short-Course-Wide-Bandgap-SiC-GaN-20205009739.pdf
https://www.research.unipd.it/retrieve/e350e36e-8fa1-4095-86ae-e4379a80c024/Total-Ionizing-Dose_and_Displacement_Damage_Effects_in_Trench_SiC_Power_MOSFETs.pdf
https://pubs.aip.org/aip/jap/article/137/21/215702/3348175/Modeling-total-ionizing-dose-effects-in-fully
https://ieeexplore.ieee.org/document/10138926/
https://ieeexplore.ieee.org/document/10138926/
https://www.semanticscholar.org/paper/Proton-Irradiation%E2%80%90Induced-Displacement-Damage-in-V-Siddiqui-Hall%C3%A9n/b1d56d50b9fc9090d28bc767a55e890fa5853667
https://www.semanticscholar.org/paper/Proton-Irradiation%E2%80%90Induced-Displacement-Damage-in-V-Siddiqui-Hall%C3%A9n/b1d56d50b9fc9090d28bc767a55e890fa5853667
https://www.mdpi.com/1424-8220/23/14/6522
https://www.benchchem.com/product/b1216216#assessing-the-radiation-hardness-of-gan-versus-other-semiconductors
https://www.benchchem.com/product/b1216216#assessing-the-radiation-hardness-of-gan-versus-other-semiconductors
https://www.benchchem.com/product/b1216216#assessing-the-radiation-hardness-of-gan-versus-other-semiconductors
https://www.benchchem.com/product/b1216216#assessing-the-radiation-hardness-of-gan-versus-other-semiconductors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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